Enantiomeric Purity vs. Racemic Mixture: A Critical Differentiator for Chiral Synthesis
Procurement of the (R)-enantiomer (CAS 15186-48-8) is driven by the necessity for high enantiomeric purity, a property absent in its racemic analog (CAS 5736-03-8). High-purity grades of the (R)-enantiomer are specified with a chiral purity of ≥99.0% ee (enantiomeric excess) [1]. This directly contrasts with the racemic mixture, which inherently has an ee of 0%. The use of a high-ee building block is mandatory for synthesizing single-enantiomer pharmaceuticals and ensures downstream stereochemical integrity without the need for costly and inefficient chiral resolution steps.
| Evidence Dimension | Chiral Purity (Enantiomeric Excess) |
|---|---|
| Target Compound Data | ≥99.0% ee (by chiral GC) |
| Comparator Or Baseline | Racemic 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (CAS 5736-03-8) |
| Quantified Difference | ≥99.0% vs. 0% ee |
| Conditions | High-purity specification for pharmaceutical intermediate use; determined by chiral GC [1]. |
Why This Matters
This quantifiable purity specification is a non-negotiable procurement requirement for any synthesis targeting a single stereoisomer, making the racemic mixture a non-starter for most advanced pharmaceutical applications.
- [1] Ningbo Inno Pharmchem Co., Ltd. Comprehensive Technical Specification of 2,3-O-Isopropylidene-D-Glyceraldehyde (CAS 15186-48-8). Published 2025-02-24. View Source
